6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid
Description
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid (CAS: 2490375-74-9) is a fluorenylmethyloxycarbonyl (Fmoc)-protected indene derivative. The compound features a bicyclic indene scaffold with a carboxylic acid group at position 5 and an Fmoc-protected amino group at position 6 (Figure 1). The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine .
Properties
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)21-12-15-6-5-7-16(15)13-23(21)26-25(29)30-14-22-19-10-3-1-8-17(19)18-9-2-4-11-20(18)22/h1-4,8-13,22H,5-7,14H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAVBQSPGIOWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylic acid, commonly referred to as Fmoc-Dihydroindene Carboxylic Acid, is an organic compound with significant implications in medicinal chemistry and biochemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis and other organic reactions.
Chemical Structure and Properties
The molecular formula of this compound is CHNO with a molecular weight of approximately 399.44 g/mol. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 399.44 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Melting Point | 180 - 185 °C |
| Boiling Point | 641.6 ± 54 °C at 760 mmHg |
The biological activity of Fmoc-Dihydroindene Carboxylic Acid primarily stems from its ability to act as a protecting group in peptide synthesis. The Fmoc group shields the amino group from undesired reactions, allowing for selective modifications elsewhere on the molecule. Upon deprotection, the amino group can participate in further chemical transformations, which is crucial for synthesizing biologically active peptides.
Case Studies and Research Findings
A review of current literature reveals several studies highlighting the biological relevance of related compounds:
- Enzyme Interaction Studies : A study examining fluorinated xanthene derivatives found that modifications at the carboxylic acid position could enhance binding to mGluR1 receptors, suggesting that structural variations can significantly affect biological activity .
- Synthesis and Structure-Activity Relationship (SAR) : Research into similar compounds has established a correlation between structural features and biological efficacy, emphasizing the importance of the Fmoc group in maintaining stability during synthesis while enhancing biological interactions .
- Pharmacokinetic Properties : Investigations into pharmacokinetic profiles indicate that compounds with Fmoc groups often exhibit improved solubility and bioavailability, making them suitable candidates for drug development .
Summary
This compound represents a significant compound in organic synthesis with potential applications in medicinal chemistry. Its ability to protect functional groups during peptide synthesis makes it invaluable for developing biologically active molecules. While direct studies on its biological activity are sparse, related research indicates promising avenues for further exploration.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Backbone Diversity: The main compound utilizes an indene scaffold, whereas analogs like 13c (indenyl) and cis-1-(Fmoc-amino)-indan-2-carboxylic acid (indane) vary in ring saturation and stereochemistry.
- Functional Groups : The piperazine derivative (CAS 180576-05-0) introduces a nitrogen heterocycle, enhancing solubility and hydrogen-bonding capacity compared to the hydrophobic indene backbone .
- Substituent Effects: The bromophenyl group in the propanoic acid analog increases steric bulk and lipophilicity, which may influence binding affinity in biological targets .
Physicochemical Properties
- Stability : The Fmoc group is base-labile but stable under acidic conditions, a property shared across all Fmoc-protected analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
